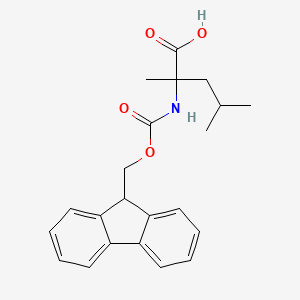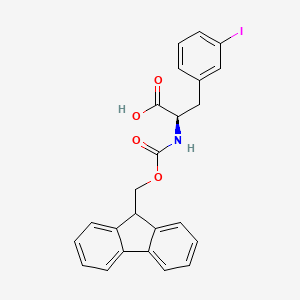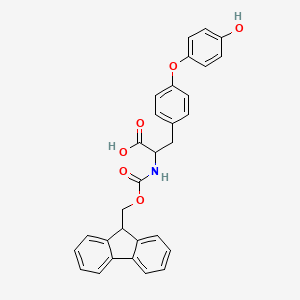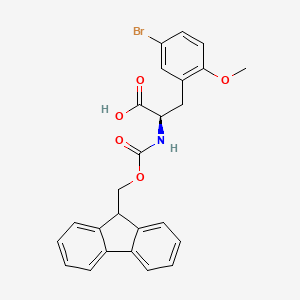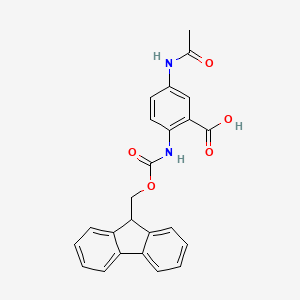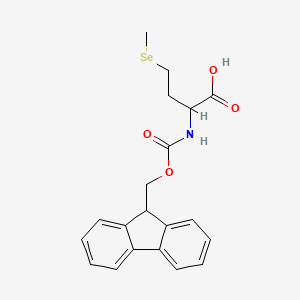
Fmoc-DL-硒代蛋氨酸
描述
Fmoc-DL-selenomethionine is a compound with the molecular formula C20H21NO4Se . It is used as a building block to create Freidinger Lactam at specific positions in a peptide sequence, hence creating a beta-turn .
Synthesis Analysis
Fmoc-selenomethionine can be introduced under standard conditions. Any selenoxide formed during synthesis can be easily reduced back to selenide by treatment with β-mercaptoethanol .Molecular Structure Analysis
The molecular structure of Fmoc-DL-selenomethionine includes a total of 49 bonds. There are 28 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
Fmoc-selenomethionine can be introduced under standard conditions. Any selenoxide formed during synthesis can be easily reduced back to selenide by treatment with β-mercaptoethanol .Physical And Chemical Properties Analysis
Fmoc-DL-selenomethionine has a molecular weight of 418.4 g/mol. It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 8 rotatable bonds. Its exact mass and monoisotopic mass are 419.06358 g/mol. It has a topological polar surface area of 75.6 Ų, a heavy atom count of 26, and a complexity of 478 .科学研究应用
Structural Determination in Peptide Synthesis
Fmoc-DL-selenomethionine is used in peptide synthesis, where its introduction under standard conditions is straightforward. It’s particularly useful for facilitating solid phase and solution structural determination, as well as studying peptide-protein interactions. Selenium’s presence can be advantageous for reducing any selenoxide formed during synthesis back to selenide .
Supramolecular Hydrogel Formation
The Fmoc group, when attached to certain peptides like Fmoc-FF, can form stable supramolecular hydrogels. These hydrogels are due to the formation of a supramolecular nanofiber network and have potential applications as scaffold materials for cell growth and tissue engineering .
Biomedical Applications of Hydrogels
Fmoc-derivatized cationic hexapeptides have been used to create self-supporting hydrogels with potential biomedical applications. These hydrogels could be utilized in drug delivery systems, wound healing, and as scaffolds for tissue engineering .
Enhanced Hydrogel Properties
The addition of an Fmoc moiety to amino acids and peptides has been shown to enhance the properties of hydrogels constructed from them. These enhanced hydrogels find a wide range of applications, including drug delivery and tissue engineering .
作用机制
Target of Action
Fmoc-DL-selenomethionine is a compound that combines the properties of selenomethionine and the 9-fluorenylmethoxycarbonyl (Fmoc) group . Selenomethionine, a naturally occurring amino acid found in some plant materials, plays an essential role as an antioxidant, depleting reactive oxygen species (ROS) and aiding in the formation and recycling of glutathione . The Fmoc group is a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .
Mode of Action
Selenomethionine, on the other hand, acts as an antioxidant, depleting ROS and aiding in the formation and recycling of glutathione .
Biochemical Pathways
The selenomethionine cycle (SeMTC) is a crucial pathway for the metabolism of selenium . Four enzymes involved in the cycle include S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . These enzymes play a role in the metabolism of selenium, and their expression levels can be upregulated under selenium stress .
Pharmacokinetics
It is known that the organic form of selenomethionine is more readily absorbed in the human body compared to selenite, the inorganic form of selenium .
Result of Action
The introduction of selenium into proteins via Fmoc-DL-selenomethionine can facilitate solid-phase and solution structural determination and the study of peptide-protein interactions . This is particularly useful in proteomics research .
Action Environment
The action of Fmoc-DL-selenomethionine can be influenced by various environmental factors. For instance, any selenoxide formed during synthesis can be easily reduced back to selenide by treatment with β-mercaptoethanol . Additionally, the use of green calcium (II) iodide as a protective agent for the Fmoc protecting group can enable mild orthogonal ester hydrolysis conditions .
安全和危害
未来方向
Fmoc-based peptide synthesis has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923. While the main method of discovery has been biological display—phage, mRNA, and ribosome—the synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space .
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4Se/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIJGLAOGAWHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-DL-selenomethionine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



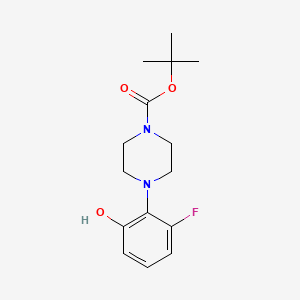
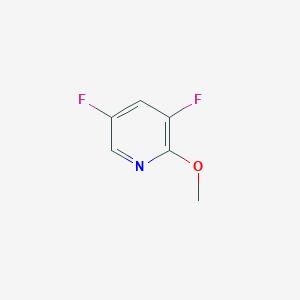
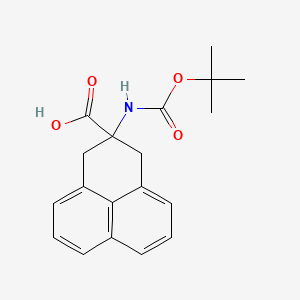
![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)

